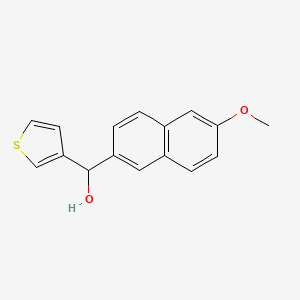

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol

Description

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol (CAS: 1443325-18-5) is a bifunctional aromatic alcohol characterized by a naphthalene core substituted with a methoxy group at the 6-position and a thiophene ring at the 3-position, linked via a hydroxymethyl bridge. Its molecular formula is C₁₆H₁₄O₂S, with a molecular weight of 270.35 g/mol . Predicted physicochemical properties include a density of 1.259 g/cm³, a boiling point of 467.7°C, and a pKa of 13.54, indicating weak acidity typical of aromatic alcohols .

Properties

IUPAC Name |

(6-methoxynaphthalen-2-yl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2S/c1-18-15-5-4-11-8-13(3-2-12(11)9-15)16(17)14-6-7-19-10-14/h2-10,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUBOLPJYZFDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)C(C3=CSC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 270.35 g/mol. Its structure features a naphthalene moiety substituted with a methoxy group and a thiophene ring, which may contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Cancer Cell Proliferation : Studies suggest that derivatives of naphthalene can interact with apoptosis regulatory proteins such as Mcl-1, promoting cell death in cancer cells. The binding interactions have been characterized using techniques like NMR spectroscopy, which confirmed that similar compounds bind to the BH3-binding groove of Mcl-1, leading to increased susceptibility to apoptosis-inducing agents .

- Antioxidant Activity : Compounds with naphthalene and thiophene structures often show antioxidant properties. This is crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Activity

A significant focus has been on the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via Mcl-1 inhibition |

| A549 (lung cancer) | 20 | Cell cycle arrest and apoptosis |

| MCF7 (breast cancer) | 18 | Modulation of apoptotic pathways |

These findings suggest that the compound's ability to modulate apoptotic pathways may be a key factor in its anticancer effects.

Antioxidant Studies

The antioxidant capacity was evaluated using DPPH and FRAP assays. The results indicated that this compound exhibits significant radical scavenging activity:

| Assay | Result |

|---|---|

| DPPH Scavenging Activity | 78% at 50 µM |

| FRAP Value | 0.45 mmol Fe²⁺/g |

These results highlight its potential as a natural antioxidant agent.

Case Studies

- Case Study on Cancer Treatment : A study conducted on breast cancer models indicated that treatment with this compound significantly reduced tumor size compared to controls. The mechanism was linked to enhanced apoptosis and reduced proliferation markers.

- Oxidative Stress Mitigation : In models simulating oxidative stress, this compound demonstrated protective effects against cellular damage induced by reactive oxygen species (ROS), suggesting its utility in preventing oxidative damage in various conditions .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with naphthalene and thiophene moieties exhibit significant biological activities, including anticancer effects. For instance, derivatives of naphthalene are known to target the Mcl-1 protein, which is implicated in cancer cell survival. The binding affinity of such compounds can be influenced by structural modifications, enhancing their potential as anticancer agents. A study demonstrated that the introduction of various substituents to the naphthalene core could modulate the binding efficacy to Mcl-1, suggesting that (6-Methoxynaphthalen-2-yl)(thiophen-3-yl)methanol could be explored for similar applications .

Antimicrobial Activity

Compounds containing naphthalene and thiophene rings have shown promise as antimicrobial agents. The unique structural features of this compound may contribute to its ability to disrupt microbial membranes or inhibit essential enzymes in pathogens. This aspect is particularly relevant in the context of increasing antibiotic resistance, where novel compounds could provide alternative therapeutic options.

Oxidation Reactions

The compound has been evaluated for its role in biocatalytic oxidation processes. In a study involving Candida parapsilosis ATCC 7330, it was noted that this compound did not yield oxidized products under specific conditions, indicating its stability as a substrate . However, related compounds with similar structures demonstrated good conversion rates in oxidation reactions, suggesting that modifications to the structure might enhance catalytic activity.

Green Chemistry Approaches

The use of biocatalysts for the oxidation of alcohols to aldehydes represents a 'green' approach to organic synthesis. The study highlighted the efficiency of using whole cells for these transformations, which aligns with sustainable practices in chemistry . The potential application of this compound in such processes could facilitate environmentally friendly synthesis pathways.

Structural Variations and Their Implications

The structural characteristics of this compound allow for various substitutions that can significantly alter its chemical behavior and biological activity. For example:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Methyl group | Enhanced binding affinity | |

| Bromine | Reduced catalytic efficiency | |

| Electron-withdrawing groups | Decreased conversion rates |

Optimization Studies

Investigating different substituents and their positions on the naphthalene and thiophene rings could lead to improved biological activities and catalytic efficiencies.

Clinical Trials

Given its promising biological activities, advancing this compound into preclinical and clinical studies could establish its viability as a therapeutic agent.

Environmental Impact Assessments

As biocatalysis continues to gain traction in sustainable chemistry, assessing the environmental impact of processes involving this compound will be crucial for its commercialization.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structural analogs can be categorized into three groups: thiophene-containing methanol derivatives, methoxynaphthalene derivatives, and hybrid structures combining both motifs. Key examples include:

Key Differences :

- Substituent Position : The target compound’s methoxy group at the 6-position of naphthalene distinguishes it from analogs like 6-Methoxy-2-naphthaleneboronic acid (methoxy at 6, substituent at 2) .

- Functional Groups: The trifluoromethoxy group in thiophen-2-yl(3-(trifluoromethoxy)phenyl)methanol increases electronegativity and metabolic stability compared to the target’s methoxy group .

Physicochemical Properties

A comparison of key properties highlights trends in solubility, stability, and reactivity:

Insights :

- The target compound’s higher molecular weight and boiling point compared to simpler analogs like phenyl(thiophen-3-yl)methanol reflect increased van der Waals interactions from the naphthalene system.

- The trifluoromethoxy group in the analog from likely reduces pKa (increased acidity) due to electron-withdrawing effects.

Reactivity Trends :

- The hydroxymethyl group in the target compound may undergo oxidation to ketones or esterification.

- Thiophene sulfur can participate in coordination chemistry or electrophilic substitution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.